Sigma-1 Receptor Subtype Selectivity Profile Relative to Sigma-2
This compound exhibits high affinity and functional selectivity for the sigma-1 (σ1) receptor over the sigma-2 (σ2) subtype. In comparative binding assays using guinea pig brain membranes, the Ki value for σ1 was determined to be 4.3 nM, while the affinity for σ2 was significantly lower at 90 nM, yielding a σ2/σ1 selectivity ratio of approximately 21 [1] [2]. This profile contrasts with many other piperazine-based sigma ligands, which often show poor subtype discrimination or a preference for σ2. For instance, a series of bridged piperazines was reported where the most σ1-selective ligand had a σ2/σ1 ratio of only 16 .
| Evidence Dimension | Receptor Binding Affinity (Ki) and Subtype Selectivity (σ2/σ1 Ratio) |
|---|---|
| Target Compound Data | σ1 Ki = 4.3 nM, σ2 Ki = 90 nM, Selectivity Ratio = ~21 |
| Comparator Or Baseline | Bridged piperazine 12b: σ1 Ki = 13.2 nM, Selectivity Ratio = 16 |
| Quantified Difference | Target compound exhibits a ~31% higher σ2/σ1 selectivity ratio than comparator 12b, driven by a ~3-fold higher σ1 affinity. |
| Conditions | σ1: [3H]-(+)-pentazocine displacement in guinea pig brain membrane. σ2: rat PC12 cell membranes. |
Why This Matters
This level of σ1 selectivity is critical for CNS drug discovery programs aiming to minimize potential off-target effects associated with σ2 agonism, such as those seen in certain cancer models, thereby enabling more targeted pharmacological interrogation.
- [1] BindingDB. (n.d.). BDBM50251208 (CHEMBL4088272). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50251208. View Source
- [2] BindingDB. (n.d.). BDBM50604967 (CHEMBL1698776). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604967. View Source
